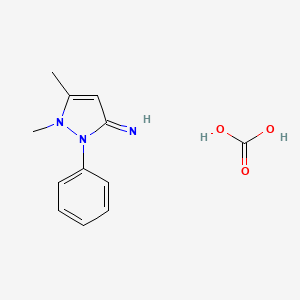![molecular formula C10H6F6N2O4 B6118575 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6118575.png)
4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, commonly known as NTBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that is involved in the biosynthesis of tyrosine and phenylalanine. The inhibition of HPPD by NTBC has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a variety of fields.
作用機序
The mechanism of action of NTBC is based on its ability to inhibit the 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate enzyme. 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a key enzyme in the biosynthesis of tyrosine and phenylalanine, two amino acids that are essential for protein synthesis. By inhibiting 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, NTBC disrupts the biosynthesis of these amino acids, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate by NTBC has a variety of biochemical and physiological effects. One of the most significant effects is the accumulation of homogentisic acid (HGA), a metabolite that is normally converted to maleylacetoacetate (MAA) by the 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate enzyme. The accumulation of HGA has been linked to the development of alkaptonuria, a rare metabolic disorder characterized by the deposition of dark pigments in the skin and other tissues.
実験室実験の利点と制限
NTBC has several advantages as a tool for scientific research. One of the primary advantages is its specificity for the 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate enzyme, which allows researchers to selectively inhibit this enzyme without affecting other metabolic pathways. Additionally, NTBC is relatively easy to synthesize and has a long shelf life, making it a convenient reagent for laboratory experiments.
However, there are also some limitations to the use of NTBC in laboratory experiments. One limitation is the potential for off-target effects, as NTBC may interact with other enzymes or metabolic pathways in addition to 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate. Additionally, the accumulation of HGA can be toxic to cells, which may limit the use of NTBC in certain experimental systems.
将来の方向性
There are several future directions for research on NTBC and its applications. One potential direction is the development of new inhibitors of the 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate enzyme with improved specificity and potency. Another direction is the investigation of the mechanisms underlying the accumulation of HGA and its role in the development of alkaptonuria. Finally, the use of NTBC in animal models of metabolic disorders may provide valuable insights into the pathophysiology of these conditions and potential therapeutic strategies.
合成法
The synthesis of NTBC involves the reaction of 4-nitrophenol with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol and triethylamine in the presence of a carbonyl diimidazole catalyst. The resulting product is then reacted with diethyl chlorophosphate to form the final NTBC compound. This synthesis method has been well-established in the literature and has been used to produce high-quality NTBC for use in scientific research.
科学的研究の応用
NTBC has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. One of the primary applications of NTBC is in the study of the 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate enzyme. By inhibiting 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, NTBC can be used to investigate the role of this enzyme in the biosynthesis of tyrosine and phenylalanine. This has important implications for the study of metabolic disorders such as alkaptonuria and tyrosinemia, which are caused by defects in the 4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate pathway.
特性
IUPAC Name |
(4-nitrophenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N2O4/c11-9(12,13)7(10(14,15)16)17-8(19)22-6-3-1-5(2-4-6)18(20)21/h1-4,7H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXYSWKJAWDAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B6118496.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6118504.png)
![N-ethyl-N-(4-pyridinylmethyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6118512.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6118521.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6118533.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6118548.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6118562.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6118573.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B6118588.png)

![(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}cyclopentyl)(4-chlorophenyl)amine](/img/structure/B6118593.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6118600.png)
